Ruthenium hydroxide (Ru(OH)3)

Description

BenchChem offers high-quality Ruthenium hydroxide (Ru(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium hydroxide (Ru(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.

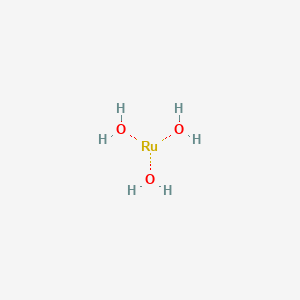

Structure

2D Structure

Properties

CAS No. |

12135-42-1 |

|---|---|

Molecular Formula |

H3O3Ru |

Molecular Weight |

155.1 g/mol |

IUPAC Name |

ruthenium;trihydrate |

InChI |

InChI=1S/3H2O.Ru/h3*1H2; |

InChI Key |

RQPOMTUDFBZCHG-UHFFFAOYSA-N |

SMILES |

O.O.O.[Ru] |

Canonical SMILES |

O.O.O.[Ru] |

Other CAS No. |

12135-42-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Crystal Structure of Ruthenium (III) Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium (III) hydroxide (Ru(OH)3), a compound of significant interest in catalysis and materials science, presents a notable challenge in structural chemistry. Unlike many metal hydroxides that form well-defined crystalline lattices, Ru(OH)3 is predominantly synthesized as an amorphous or poorly crystalline material.[1] This lack of long-range atomic order means that a classical crystallographic description, including parameters such as space group and unit cell dimensions, is not applicable. This guide provides a comprehensive overview of the structural analysis of Ru(OH)3, focusing on its amorphous nature, the experimental techniques used to probe its short-range atomic arrangement, and the methodologies for its synthesis and characterization.

Structural Characteristics of Amorphous Ruthenium (III) Hydroxide

While a definitive crystal structure for Ru(OH)3 remains elusive, various analytical techniques have provided insights into its local atomic environment and nanoscale morphology. The data presented below summarizes the key structural features of what is more accurately described as hydrous ruthenium oxide.

| Parameter | Technique | Observation | Reference |

| Crystallinity | X-ray Diffraction (XRD) | Broad, diffuse humps in the diffractogram, characteristic of amorphous or poorly crystalline materials. Sharp peaks corresponding to crystalline RuO2 only appear upon annealing at temperatures typically above 160°C. | [1] |

| Local Structure | X-ray Absorption Spectroscopy (XAS) | Provides information on the local geometric and electronic structure around the ruthenium atoms, even in amorphous forms. It reveals disordered RuO6 octahedra chains with no significant chain-to-chain linking. | [1][2] |

| Morphology | Transmission Electron Microscopy (TEM) | Composed of small nanocrystals, with primary particle sizes often in the range of 2 to 5 nm in diameter. These nanoparticles tend to form larger agglomerates. | [1] |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | The Ru 3d5/2 peak for Ru-OH species is observed around 280.7 eV. The O 1s spectrum shows a significant peak around 531.9 eV, confirming the presence of hydroxide groups or bound water. | [1] |

Experimental Protocols

The synthesis and characterization of ruthenium (III) hydroxide are critical to understanding its properties. The following protocols are representative of the methods reported in the literature.

Synthesis of Amorphous Ruthenium (III) Hydroxide via Precipitation

This widely used method involves the hydrolysis of a ruthenium salt precursor.

-

Precursor Solution Preparation: Dissolve ruthenium (III) chloride hydrate (RuCl3·xH2O) in deionized water to create a 0.1 M solution.[3]

-

Precipitation: While vigorously stirring the RuCl3 solution, slowly add a 0.5 M solution of sodium hydroxide (NaOH) until the pH of the mixture reaches between 12.5 and 13.[3] A dark precipitate of ruthenium (III) hydroxide will form.

-

Aging: Allow the suspension to age for 24 hours at room temperature with continuous stirring.[3]

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the solid repeatedly with deionized water until the supernatant is free of chloride ions (as tested with silver nitrate solution).

-

Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine, dark powder of amorphous Ru(OH)3.

Characterization Workflow

The following diagram illustrates a typical experimental workflow for the structural characterization of synthesized ruthenium (III) hydroxide.

References

Thermodynamic Properties of Amorphous Ruthenium(III) Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous ruthenium(III) hydroxide, Ru(OH)₃, is a material of significant interest in various scientific and industrial fields, including catalysis and potentially in therapeutic applications. Unlike its crystalline counterparts, the disordered atomic structure of amorphous Ru(OH)₃ can impart unique electronic and chemical properties. A thorough understanding of its thermodynamic stability and properties is crucial for predicting its behavior in different environments, optimizing synthesis protocols, and exploring its potential in drug development and other advanced applications. This technical guide provides a summary of the available thermodynamic data for amorphous Ru(OH)₃, details relevant experimental methodologies, and outlines the logical workflows for its characterization.

Quantitative Thermodynamic Data

The experimental determination of a complete set of thermodynamic parameters for amorphous materials can be challenging. However, the standard Gibbs free energy of formation for the hydrated amorphous form, Ru(OH)₃·H₂O(am), has been reported.

| Thermodynamic Parameter | Symbol | Value (kJ/mol) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -766.0[1][2] |

| Standard Enthalpy of Formation | ΔHf° | Data not available |

| Standard Entropy | S° | Data not available |

Table 1: Standard Thermodynamic Data for Amorphous Ru(OH)₃·H₂O at 298.15 K.

The thermodynamic stability of Ru(III) hydroxide is highly dependent on the pH of the aqueous solution. The areas of its thermodynamic stability can be represented through ΔG–pH diagrams, which are constructed based on thermodynamic data.[1][2]

Experimental Protocols

Synthesis of Amorphous Ru(OH)₃

A common method for synthesizing amorphous Ru(OH)₃ is through precipitation from a solution of a ruthenium(III) salt, typically ruthenium(III) chloride (RuCl₃).

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

Procedure:

-

Prepare an aqueous solution of RuCl₃·xH₂O.

-

Slowly add a solution of NaOH while vigorously stirring. The addition of the base will cause the precipitation of a dark-colored solid.

-

Continuously monitor the pH of the solution. The precipitation of Ru(OH)₃ typically occurs in a specific pH range.

-

Once the desired amount of precipitate has formed, cease the addition of the base.

-

The resulting precipitate is then washed repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.

-

The washed solid is then dried under vacuum or at a low temperature to yield amorphous Ru(OH)₃.

References

Theoretical Modeling of Ruthenium(III) Hydroxide Electronic Structure: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the electronic structure of Ruthenium(III) hydroxide (Ru(OH)₃). While direct theoretical studies on amorphous Ru(OH)₃ are not extensively documented, this paper outlines a robust computational approach based on analogous, well-studied ruthenium systems, such as crystalline Ruthenium(IV) oxide (RuO₂). This guide is intended for researchers, computational chemists, and materials scientists engaged in the study of transition metal compounds for applications in catalysis, electronics, and drug development. Detailed protocols for Density Functional Theory (DFT) calculations are presented, alongside experimental validation techniques including X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). All quantitative data are presented in standardized tables, and workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Ruthenium, a platinum group metal, is renowned for its exceptional catalytic properties and the diverse reactivity of its compounds. Ruthenium(III) hydroxide, Ru(OH)₃, serves as a critical precursor for the synthesis of advanced ruthenium-based nanomaterials and acts as a versatile catalyst in numerous organic transformations. The catalytic efficacy of Ru(OH)₃ is intrinsically linked to the electronic properties of ruthenium in its +3 oxidation state, which offers a fine balance of stability and reactivity.

A thorough understanding of the electronic structure—including the arrangement of electron energy levels, the density of states (DOS), and the nature of chemical bonding—is paramount for the rational design of novel catalysts and functional materials. Theoretical modeling, particularly using Density Functional Theory (DFT), provides invaluable atomic-level insights that complement experimental characterization.[1] This guide bridges the gap in the existing literature by proposing a detailed theoretical workflow for Ru(OH)₃, benchmarked against established methods for related ruthenium oxides, and integrated with standard experimental validation protocols.

Theoretical Modeling Protocol: A DFT-Based Approach

Due to the typically amorphous nature of synthesized Ru(OH)₃, a common theoretical approach involves modeling a crystalline analogue or a representative molecular cluster. For this guide, we propose a workflow based on a simplified, periodic crystalline model of Ru(OH)₃ and draw methodological parallels from studies on rutile RuO₂.[2][3]

Computational Workflow

The logical flow for a comprehensive theoretical analysis of Ru(OH)₃'s electronic structure is outlined below. It begins with structural optimization and proceeds through the calculation of key electronic properties.

Detailed Methodology

Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

1. Structural Model:

-

A suitable crystalline analogue for Ru(OH)₃ should be chosen or constructed. Given the lack of a well-defined crystal structure for Ru(OH)₃, one might start from a known metal hydroxide structure (e.g., that of Fe(OH)₃ or Al(OH)₃) and substitute the metal atom with Ruthenium.

-

The initial lattice parameters and atomic positions are defined in the input file (e.g., POSCAR for VASP).

2. Geometry Optimization:

-

Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common starting point. For potentially higher accuracy, the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional can be used.[4]

-

Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff Energy: A cutoff energy of at least 500 eV is recommended for calculations involving transition metals.

-

k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density should be tested for convergence; a mesh of at least 4x4x4 is a reasonable starting point for a simple unit cell.

-

Convergence Criteria: The electronic self-consistent loop should converge to 10⁻⁵ eV, and the ionic relaxation loop should continue until forces on all atoms are below 0.02 eV/Å.

3. Electronic Structure Calculation (DFT+U):

-

The electronic structure of transition metal oxides and hydroxides is often poorly described by standard GGA or LDA functionals due to self-interaction errors in the highly correlated d-orbitals.[3]

-

The DFT+U method is applied to introduce an on-site Coulombic repulsion (Hubbard U parameter) to the Ru 4d electrons. The value of U can be determined empirically by fitting to experimental data (e.g., band gap or oxidation enthalpies) or through linear response theory.[4] For RuO₂, U values in the range of 2-4 eV have been reported.[5]

-

A non-self-consistent field calculation is performed on the optimized geometry to obtain the band structure along high-symmetry paths and a fine-grained DOS.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed DFT calculations. The values provided are hypothetical but representative for a Ru(III) system, informed by data on related materials like RuO₂.

Table 1: Key Calculated Electronic Properties of Ru(OH)₃

| Property | Functional | Value | Unit |

| Lattice Constant (a) | PBE+U | 5.25 | Å |

| Band Gap (Indirect) | PBE+U | 1.5 | eV |

| Magnetic Moment (Ru) | PBE+U | 1.0 - 1.5 | µB |

| Formation Enthalpy | PBE+U | -550 | kJ/mol |

Table 2: Projected Density of States (pDOS) Contribution near the Fermi Level

| Energy Range | Dominant Orbital Contribution |

| Valence Band Maximum (VBM) | O 2p, Ru 4d (t₂g) |

| Conduction Band Minimum (CBM) | Ru 4d (t₂g, partially unoccupied) |

Experimental Validation Protocols

Theoretical models must be validated against experimental data. Here, we detail standard protocols for the synthesis and characterization of Ru(OH)₃.

Synthesis of Ru(OH)₃

A common method for synthesizing Ru(OH)₃ is through chemical precipitation.[6]

Protocol:

-

Prepare a 0.1 M aqueous solution of Ruthenium(III) chloride (RuCl₃·xH₂O).

-

While stirring vigorously, slowly add a 0.5 M solution of Sodium Hydroxide (NaOH) dropwise until the pH of the solution reaches between 12.5 and 13.0. A dark precipitate of Ru(OH)₃ will form.

-

Continue stirring the suspension at room temperature for 24 hours to age the precipitate.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water to remove residual ions (e.g., Na⁺, Cl⁻).

-

Dry the resulting powder at a moderate temperature (e.g., 60-80 °C) in a vacuum oven.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the material, confirming the presence of hydroxyl groups and Ru-O bonds.[7][8]

Protocol:

-

Prepare a sample pellet by mixing a small amount of the dried Ru(OH)₃ powder (~1-2 mg) with potassium bromide (KBr, ~100-200 mg) and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Peaks:

-

A broad absorption band between 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and adsorbed water.[9]

-

A peak around 1630 cm⁻¹ attributed to the H-O-H bending vibration of water molecules.

-

Absorptions in the lower frequency region (< 1000 cm⁻¹) corresponding to Ru-O stretching and Ru-O-H bending vibrations.[7]

-

Table 3: Characteristic FTIR Absorption Bands for Metal Hydroxides

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 3600 (broad) | O-H Stretching |

| ~1630 | H-O-H Bending (adsorbed H₂O) |

| 400 - 1000 | M-O Stretching & M-O-H Bending |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of ruthenium.[10][11]

Protocol:

-

Mount the powdered Ru(OH)₃ sample on a sample holder using conductive carbon tape.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα X-ray source (1486.6 eV).

-

Record a survey scan to identify all elements present on the surface.

-

Perform high-resolution scans over the Ru 3p, O 1s, and C 1s regions. The Ru 3p region is often preferred over Ru 3d due to the latter's overlap with the C 1s signal from adventitious carbon.[12]

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Fit the high-resolution spectra using appropriate line shapes (e.g., a mix of Gaussian-Lorentzian) to deconvolute different chemical states.

**Table 4: Reference Binding Energies for Ruthenium Species (Ru 3p₃/₂) **

| Ruthenium Species | Formal Oxidation State | Approximate Binding Energy (eV) | Reference |

| Ru (metal) | 0 | 461.1 - 462.3 | [12] |

| RuO₂ | +4 | 462.2 - 463.7 | [13] |

| Ru(OH)₃ / Ru³⁺ | +3 | ~463.4 (expected) | [11] |

| Hydrous RuO₂ | +4 | 463.8 | [13] |

| RuO₃ | +6 | 466.9 | [13] |

Note: The binding energy for Ru(OH)₃ is expected to be close to that of other Ru(III) species and Ru(IV) oxides, requiring careful peak fitting for unambiguous identification.[11]

Conclusion

This guide has outlined a comprehensive, integrated theoretical and experimental framework for investigating the electronic structure of Ru(OH)₃. By leveraging DFT+U calculations, guided by methodologies established for analogous systems like RuO₂, it is possible to predict key electronic properties such as the band structure and density of states. These theoretical predictions can be rigorously validated through well-defined experimental protocols for synthesis, FTIR, and XPS. The logical workflows and tabulated data presented herein provide a structured approach for researchers, enabling deeper insights into the fundamental properties of this important catalytic material and facilitating the future design of high-performance ruthenium-based technologies.

References

- 1. Item - Density Functional Theory Investigations of Metal/Oxide Interfaces and Transition Metal Catalysts - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. journals.aps.org [journals.aps.org]

- 5. arxiv.org [arxiv.org]

- 6. Synthesis, Characterization and Shape-Dependent Catalytic CO Oxidation Performance of Ruthenium Oxide Nanomaterials: Influence of Polymer Surfactant | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. content.ampp.org [content.ampp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Speciation of Ru(OH)₃ in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and speciation of ruthenium(III) hydroxide, Ru(OH)₃. Understanding these properties is critical for applications ranging from catalyst design and materials science to the development of ruthenium-based pharmaceuticals, where bioavailability and interaction with biological systems are paramount. This document consolidates key thermodynamic data, details experimental methodologies for characterization, and illustrates the complex equilibria governing the fate of Ru(OH)₃ in aqueous environments.

Introduction to Ruthenium(III) Hydroxide

Ruthenium, a platinum group metal, exhibits a rich and complex chemistry characterized by multiple oxidation states and a high propensity for coordination complex formation.[1][2] Ruthenium(III) hydroxide, Ru(OH)₃, is a sparingly soluble compound that plays a crucial role as an intermediate in both synthetic and environmental pathways of ruthenium.[3] Its solubility and the nature of the resulting aqueous species are highly dependent on the pH of the solution.[1][4] In acidic solutions, cationic aqua and hydroxo-complexes are formed, while in alkaline conditions, anionic species predominate. The transition between these species is governed by a series of hydrolysis and polymerization reactions. A thorough understanding of this behavior is essential for controlling and predicting the reactivity and transport of ruthenium in aqueous systems.

Quantitative Solubility Data

The solubility of Ru(OH)₃ is not a simple dissolution process but rather a complex equilibrium involving various hydrolyzed and polymeric species.[1] The assessment of solubility based solely on the solubility product (Ksp) can be misleading due to these secondary reactions that increase the overall solubility.[4]

Below are key thermodynamic data for major Ru(III) species involved in the aqueous equilibrium of Ru(OH)₃.

Table 1: Standard Gibbs Energy of Formation for Aqueous Ru(III) Species

| Chemical Species | Standard Gibbs Energy of Formation (ΔGf°) (kJ/mol) |

| Ru³⁺(aq) | 173.4 |

| Ru(OH)²⁺(aq) | -51.0 |

| Ru(OH)₂⁺(aq) | -280.9 |

| Ru(OH)₃(aq) | -483.7 |

| Ru(OH)₄⁻(aq) | -638.1 |

| Ru(OH)₃·H₂O(am) | -766.0 |

| Data sourced from Povar et al. (2016).[5] |

Table 2: Equilibrium Constants for the Hydrolysis of Ru(III) in Aqueous Solution

| Hydrolysis Reaction | log K |

| Ru³⁺ + H₂O ⇌ Ru(OH)²⁺ + H⁺ | -2.24 |

| Ru³⁺ + 2H₂O ⇌ Ru(OH)₂⁺ + 2H⁺ | -3.52 |

| 4Ru³⁺ + 4H₂O ⇌ Ru₄(OH)₄⁸⁺ + 4H⁺ | -10.80 |

| Ru(OH)₃·H₂O(s) + 3H⁺ ⇌ Ru³⁺ + 4H₂O | 1.64 |

| Data sourced from Povar et al. (2016).[5] |

Speciation of Ru(OH)₃ in Aqueous Solutions

The speciation of ruthenium originating from Ru(OH)₃ is highly pH-dependent. The following diagram illustrates the predominant monomeric species of Ru(III) as a function of pH. It is important to note that polynuclear species, such as Ru₄(OH)₄⁸⁺, can also be significant, particularly at higher ruthenium concentrations.[1]

References

A Technical Guide to the Synthesis and Discovery of Novel Ruthenium Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of novel ruthenium hydroxides. Ruthenium-based compounds, particularly hydroxides and oxides, are gaining significant attention as highly promising electrocatalysts, rivaling the performance of platinum at a reduced cost.[1] Their utility spans a wide range of applications, from organic synthesis and environmental science to energy storage and conversion.[1] This document details common and innovative synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the creation of these versatile materials.

Synthetic Methodologies

The synthesis of ruthenium hydroxides can be broadly categorized into two primary methods: solution-phase precipitation and hydrothermal synthesis. These techniques allow for the creation of a variety of ruthenium hydroxide species, including nanoparticles and supported catalysts.

1.1. Solution-Phase Precipitation

Precipitation from a solution is a fundamental and widely employed technique for synthesizing ruthenium hydroxide, often starting from ruthenium(III) chloride (RuCl₃).[1] The process hinges on the hydrolysis of a soluble ruthenium precursor, where the adjustment of the solution's pH triggers the formation of insoluble Ru(OH)₃.[1]

The hydrolysis of ruthenium ions in an aqueous solution is a complex process that can involve the formation of various aquo- and hydroxo-complexes before the final precipitation of Ru(OH)₃.[1] This method is foundational for creating both unsupported Ru(OH)₃ and for immobilizing ruthenium hydroxide on various support materials through co-precipitation. For instance, ruthenium oxide nano-catalysts supported on mesoporous γ-Al₂O₃ have been successfully prepared using this approach.[1]

A logical workflow for the synthesis of ruthenium hydroxide via precipitation is illustrated below.

Caption: General workflow for synthesizing ruthenium hydroxide via solution-phase precipitation.

1.2. Hydrothermal Synthesis

For the discovery of novel, metastable ruthenium oxides and hydroxides, low-temperature hydrothermal synthesis presents a powerful alternative to traditional high-temperature techniques.[2] By heating inorganic precursors in water within a sealed system (typically around 200 °C), pressure is generated, enabling the formation of metal oxides that are inaccessible under conventional conditions.[2] This method has been successfully used to synthesize new oxides containing Ru in the +5 oxidation state, such as Ba₂Ru₃O₉(OH).[2] These metastable compounds often decompose into more stable Ru(IV) oxides when heated in air, highlighting the unique thermodynamic landscape accessible via hydrothermal routes.[2]

1.3. One-Pot Synthesis of Supported Nanoparticles

A facile, one-pot synthesis method has been developed for creating ruthenium hydroxide nanoparticles on a magnetic silica (Fe₃O₄@SiO₂) support.[3][4] This innovative approach involves the in situ generation of the magnetic support followed by the immobilization of ruthenium hydroxide.[4] The resulting catalyst is not only highly active but also easily separable from reaction mixtures using an external magnet, making it ideal for sustainable chemical processes.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of ruthenium hydroxide catalysts. Below are protocols derived from published research.

2.1. Protocol: One-Pot Synthesis of Magnetic Silica Supported Ru(OH)x Nanoparticles [3]

-

Prepare Iron Oxide Core: Dissolve FeSO₄·7H₂O (2.78 g) and Fe₂(SO₄)₃ (4.0 g) in 200 mL of deionized water in a 500 mL beaker.

-

Precipitate Magnetite: Slowly add ammonium hydroxide (25%) to the solution to adjust the pH to 10.

-

Age Precipitate: Stir the reaction mixture continuously for 1 hour at 50 °C, then cool to room temperature.

-

Silica Coating: To the cooled solution, add tetraethyl orthosilicate (TEOS, 10 mL) and continue vigorous stirring for 18 hours at ambient temperature.

-

Ruthenium Immobilization: Add RuCl₃ (600 mg) to the mixture and readjust the pH to ~10 using ammonium hydroxide (25%). Continue stirring for another 24 hours.

-

Isolate Catalyst: Separate the magnetic nanoparticles using a strong external magnet.

-

Wash and Dry: Wash the collected catalyst sequentially with water and acetone. Dry the final product under vacuum at 50 °C for 8 hours.

2.2. Protocol: General Synthesis of Supported Ru(OH)x Catalysts (e.g., Ru(OH)x/Al₂O₃) [6]

-

Prepare Support Slurry: Create a slurry of the support material (e.g., Al₂O₃, TiO₂, Fe₃O₄) in an aqueous medium.

-

Add Ruthenium Precursor: Introduce an aqueous solution of RuCl₃ to the slurry.

-

Induce Precipitation: Add a 1 M NaOH solution dropwise until the pH of the mixture is approximately 13.

-

Age Mixture: Stir the resulting mixture for 24 hours at room temperature.

-

Isolate Catalyst: Filter the solid catalyst from the solution.

-

Wash and Dry: Wash the catalyst thoroughly with deionized water and dry it in vacuo.

Quantitative Data and Characterization

The comprehensive characterization of ruthenium hydroxides is essential to understanding their physical and chemical properties, which in turn dictate their catalytic performance. A combination of spectroscopic and microscopic techniques is typically employed.

3.1. Compositional and Spectroscopic Data

The table below summarizes key quantitative data obtained from the characterization of various ruthenium hydroxide materials.

| Parameter | Value / Range | Technique | Reference / Notes |

| Ruthenium Content | 3.96 wt% | ICP-AES | For Fe₃O₄@SiO₂ supported Ru(OH)x nanoparticles.[3] |

| Silicon Content | 6.85 wt% | ICP-AES | For Fe₃O₄@SiO₂ supported Ru(OH)x nanoparticles.[3] |

| O 1s Binding Energy (OH) | ~531.9 eV | XPS | Characteristic of the hydrous form of ruthenium, confirming hydroxide groups or bound water.[1] |

| O 1s Binding Energy (Ru-O-Ru) | ~529.5 eV | XPS | Characteristic of lattice oxygen in anhydrous RuO₂, used for comparison.[1] |

| Ru Oxidation State | +5 | XANES | Determined for novel metastable oxides like Ba₂Ru₃O₉(OH) and SrRu₂O₆.[2] |

3.2. Catalytic Performance Data

Ruthenium hydroxide catalysts demonstrate high efficacy in a variety of organic transformations. The following table presents selected reaction yields.

| Reaction Type | Substrate | Catalyst | Conditions | Yield |

| Aerobic Oxidation | Benzyl Alcohol | Ru(OH)x/Al₂O₃ (2.5 mol %) | PhCF₃, O₂ (1 atm), 83 °C, 1 h | >99% |

| Aerobic Oxidation | Cinnamyl Alcohol | Ru(OH)x/TiO₂ (1 mol %) | Toluene, O₂ (1 atm), 80 °C, 2 h | >99% |

| Hydration of Nitriles | Benzonitrile | Ru(OH)x/Al₂O₃ (4 mol %) | H₂O, 140 °C, 6 h | >99% |

| Amide Synthesis | Benzylamine | Ru(OH)x/Al₂O₃ (5 mol %) | H₂O, Air (5 atm), 140 °C, 10 h | 94% |

| Oxidative Cleavage | trans-1,2-Cyclohexanediol | Ru(OH)x/Al₂O₃ | Basic conditions, 90 °C | 91% (Adipic Acid) |

(Data sourced from Reference[6])

Catalytic Mechanisms and Pathways

Understanding the reaction mechanisms is key to optimizing catalyst design and reaction conditions. Ruthenium hydroxide catalysts are versatile, acting as both oxidizing and reducing agents.[6]

4.1. Aerobic Oxidation of Alcohols

A proposed mechanism for the aerobic oxidation of alcohols by supported ruthenium hydroxide involves the formation of a ruthenium alcoholate species, followed by β-hydride elimination.[6] This process generates ruthenium hydride species from the initial ruthenium hydroxide catalyst.[6]

Caption: A simplified pathway for the Ru(OH)x-catalyzed aerobic oxidation of a primary alcohol.

4.2. Hydrogenation of Carbon Dioxide

In the hydrogenation of CO₂ to formic acid, highly dispersed ruthenium hydroxide species are believed to play a crucial role.[6] Abundant surface hydroxyl groups interact with the ruthenium components, enhancing the catalytic activity.[6] The mechanism is thought to involve the interaction of CO₂ with these active sites, followed by hydrogenation.

This guide serves as a foundational resource for scientists and researchers engaged in the synthesis and application of ruthenium-based materials. The detailed protocols and compiled data offer a starting point for further exploration and innovation in this exciting and rapidly developing field.

References

- 1. Ruthenium hydroxide (Ru(OH)3) | 12135-42-1 | Benchchem [benchchem.com]

- 2. diamond.ac.uk [diamond.ac.uk]

- 3. rsc.org [rsc.org]

- 4. A facile one-pot synthesis of ruthenium hydroxide nanoparticles on magnetic silica: aqueous hydration of nitriles to amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Electrochemical Behavior of Ruthenium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical characteristics of Ruthenium (III) Hydroxide (Ru(OH)₃). It is intended to serve as a valuable resource for researchers and professionals engaged in fields where the electrochemical properties of ruthenium compounds are of significant interest, including catalysis, sensor development, and electro-responsive drug delivery systems. This document details the fundamental redox behavior, stability, and key quantitative electrochemical parameters of Ru(OH)₃, alongside detailed experimental protocols for its characterization.

Core Electrochemical Properties of Ru(OH)₃

Ruthenium is a transition metal known for its ability to exist in multiple oxidation states, ranging from -2 to +8.[1] This property is central to the rich electrochemistry of its compounds. Ruthenium (III) hydroxide is a key intermediate in many ruthenium-based electrochemical processes and serves as a precursor for the formation of various ruthenium oxides.[2][3]

The electrochemical behavior of Ru(OH)₃ is dominated by solid-state redox transitions involving changes in the oxidation state of the ruthenium center. These transitions are often coupled with proton and electron transfer, making the electrochemical response highly dependent on the pH of the electrolyte.[4][5]

Redox Reactions and Stability

The fundamental redox chemistry of Ru(OH)₃ involves its oxidation to higher oxidation states, such as Ru(IV) and beyond, and its reduction to lower states. The stability of Ru(OH)₃ is a critical factor in its electrochemical applications. Thermodynamic studies have established the areas of stability for Ru(III) and Ru(IV) hydroxides as a function of pH and ruthenium concentration, often represented in Pourbaix diagrams.[6][7] These diagrams indicate that Ru(OH)₃ is stable in a specific range of pH and potential, beyond which it can be oxidized to species like RuO₂ or RuO₄²⁻, or reduced.[7]

The primary redox transition of interest is the Ru(III)/Ru(IV) couple, which can be represented by the following simplified equation:

Ru(OH)₃ ⇌ RuO(OH)₂ + H⁺ + e⁻

This reaction highlights the proton-coupled electron transfer (PCET) mechanism, where the oxidation of Ru(III) to Ru(IV) is accompanied by the release of a proton.[4] The formal potential of this redox couple is therefore pH-dependent.

Catalytic Activity

Ru(OH)₃, often in amorphous or nanostructured forms, exhibits significant catalytic activity for various electrochemical reactions, most notably the hydrogen evolution reaction (HER) in alkaline media.[4] Its catalytic prowess is attributed to the favorable electronic properties of the Ru³⁺ centers and the ability of the hydroxide ligands to facilitate substrate binding and reaction turnover.[8]

Quantitative Electrochemical Data

The following tables summarize key quantitative data related to the electrochemical behavior of Ru(OH)₃ and related ruthenium species, compiled from various sources. It is important to note that these values can be highly sensitive to the experimental conditions, including the electrode material, electrolyte composition, pH, and the morphology of the Ru(OH)₃.

Table 1: Redox Potentials of Ruthenium Species

| Redox Couple | Potential (V vs. reference electrode) | Conditions | Reference |

| Ru(III)/Ru(II) in [Ru(bpy)₃]²⁺ | E°' = (Epa + Epc)/2 | Acetonitrile, 0.1 M Bu₄NPF₆ | [1] |

| Ru(III)/Ru(IV) in a Ru-aqua complex | pH-dependent | Aqueous solution | [4] |

| Ru³⁺/Ru²⁺ (aqueous) | Varies with computational model | Aqueous solution | [9] |

Table 2: Kinetic Parameters for the Hydrogen Evolution Reaction (HER) on Ru-based Catalysts

| Catalyst | Tafel Slope (mV/dec) | Exchange Current Density (A/cm²) | Conditions | Reference |

| a-Ru(OH)₃/CoFe-LDH | Not specified | Not specified | 1.0 M KOH | [4] |

| Ru/C | 38 | Not specified | 0.1 M KOH | [2] |

| Ru₂O₂/Co₃O₄ | 91 | Not specified | 1 M KOH | [2] |

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments used to characterize Ru(OH)₃.

Preparation of a Ru(OH)₃-Modified Electrode

A common method for preparing a Ru(OH)₃-modified electrode for electrochemical studies involves the precipitation of Ru(OH)₃ onto a conductive substrate.

Materials:

-

Ruthenium (III) chloride (RuCl₃) solution (e.g., 1 mM in water)

-

A suitable base (e.g., 0.1 M NaOH)

-

Conductive substrate (e.g., glassy carbon electrode, fluorine-doped tin oxide (FTO) glass)

-

Deionized water

-

Electrochemical cell

-

Potentiostat

Procedure:

-

Clean the conductive substrate thoroughly. For a glassy carbon electrode, polish it with alumina slurry, followed by sonication in deionized water and ethanol.

-

Immerse the cleaned substrate in the RuCl₃ solution.

-

Induce the precipitation of Ru(OH)₃ on the electrode surface. This can be achieved by either:

-

Chemical Precipitation: Adding a base to the RuCl₃ solution to raise the pH and cause the precipitation of Ru(OH)₃.

-

Electrochemical Deposition: Applying a cathodic potential to the electrode in the RuCl₃ solution to induce a local pH increase at the electrode surface, leading to the deposition of Ru(OH)₃.

-

-

Gently rinse the modified electrode with deionized water to remove any unbound precursors.

-

The electrode is now ready for electrochemical characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of Ru(OH)₃.

Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Ru(OH)₃-modified working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire or graphite rod as the counter electrode

-

Electrochemical cell

-

Electrolyte solution (e.g., phosphate buffer solution of a specific pH)

Protocol:

-

Assemble the three-electrode system in the electrochemical cell containing the electrolyte.

-

Deoxygenate the electrolyte by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Potential Range: A range that brackets the expected redox potentials of the Ru(III)/Ru(IV) couple (e.g., -0.2 V to 1.0 V vs. Ag/AgCl). A wide initial scan is recommended to identify the potential window.[1]

-

Scan Rate: Start with a moderate scan rate (e.g., 50 mV/s).[1] A series of scans at different rates (e.g., 10, 20, 50, 100, 200 mV/s) should be performed to investigate the kinetics of the redox process.[10]

-

Number of Cycles: Typically 3-5 cycles are sufficient to obtain a stable voltammogram.

-

-

Initiate the CV scan and record the resulting voltammogram (current vs. potential).

-

Analyze the data to determine the anodic and cathodic peak potentials (Epa and Epc), peak currents (ipa and ipc), and the formal potential (E°' = (Epa + Epc)/2).[1]

Chronoamperometry

Chronoamperometry is used to study the current response as a function of time after a potential step, providing insights into reaction kinetics and stability.

Protocol:

-

Use the same three-electrode setup and deoxygenated electrolyte as for CV.

-

Set the initial potential to a value where no faradaic reaction occurs.

-

Set the step potential to a value sufficient to drive the oxidation or reduction of Ru(OH)₃ (determined from the CV).

-

Apply the potential step and record the current as a function of time.

-

For stability tests, the potential can be held for an extended period (e.g., several hours), and the current decay is monitored.[11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer resistance and capacitive properties of the Ru(OH)₃ film.

Protocol:

-

Use the same three-electrode setup and deoxygenated electrolyte.

-

Set the potentiostat to a DC potential corresponding to a specific state of the Ru(OH)₃ (e.g., the formal potential of the Ru(III)/Ru(IV) couple).

-

Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance data and present it as a Nyquist plot (imaginary vs. real impedance).

-

The data can be fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the electrochemical study of Ru(OH)₃.

Caption: Experimental workflow for the preparation and electrochemical characterization of a Ru(OH)₃-modified electrode.

Caption: Simplified redox pathway for Ru(OH)₃ showing the key Ru(III)/Ru(IV) transition.

Caption: A simplified Randles equivalent circuit model for fitting EIS data of a Ru(OH)₃ electrode.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. Ruthenium hydroxide (Ru(OH)3) | 12135-42-1 | Benchchem [benchchem.com]

- 9. comp.chem.umn.edu [comp.chem.umn.edu]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Ruthenium(III) Hydroxide Nanoparticles: Synthesis, Properties, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based compounds have garnered significant interest in the scientific community, particularly for their potential applications in catalysis and medicine. Among these, ruthenium(III) hydroxide (Ru(OH)3) nanoparticles are emerging as a material of interest, primarily as a precursor in the synthesis of catalytically active ruthenium(0) and ruthenium dioxide (RuO2) nanoparticles. However, the intrinsic chemical and physical properties of Ru(OH)3 nanoparticles themselves remain an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge on Ru(OH)3 nanoparticles, focusing on their synthesis, physicochemical properties, and potential, yet largely unexplored, biological applications.

Physicochemical Properties

The available data on the specific physicochemical properties of isolated Ru(OH)3 nanoparticles is limited. Much of the existing literature focuses on its role as an intermediate. Nevertheless, some key characteristics can be inferred from various studies.

Table 1: Summary of Physicochemical Properties of Ruthenium Compounds

| Property | Ru(OH)3 (Inferred/Observed as precursor) | Ruthenium (elemental) |

| Molecular Formula | Ru(OH)3 | Ru |

| Molecular Weight | 152.09 g/mol | 101.07 g/mol [1] |

| Appearance | Typically a dark brown or black solid | Silvery-white metal[2] |

| Crystal Structure | Generally considered amorphous or poorly crystalline | Hexagonal Close-Packed (hcp)[3] |

| Thermal Stability | Decomposes upon heating to form ruthenium oxides | Melting Point: 2334 °C, Boiling Point: 4150 °C[2] |

| Solubility | Insoluble in water | Insoluble in water |

Note: Properties for Ru(OH)3 are largely inferred from its behavior as a precursor in nanoparticle synthesis.

Crystal Structure and Morphology

Ruthenium(III) hydroxide is generally considered to be amorphous or poorly crystalline in nature. X-ray diffraction (XRD) analysis of materials containing Ru(OH)3 as a precursor typically do not show sharp diffraction peaks corresponding to a well-defined crystal lattice.[3] When synthesized, Ru(OH)3 often forms aggregates of nanoparticles. The precise size and morphology of individual Ru(OH)3 nanoparticles are not well-documented, as they are often directly converted to other forms of ruthenium nanoparticles.

Surface Chemistry and Stability

The surface of Ru(OH)3 nanoparticles is expected to be rich in hydroxyl groups, which can influence their dispersibility and reactivity. The stability of Ru(OH)3 nanoparticles is a critical factor; they are prone to aggregation and thermal decomposition. Upon heating, Ru(OH)3 typically dehydrates and converts to ruthenium oxides, such as RuO2.

Synthesis of Ru(OH)3 Nanoparticles

The primary method for synthesizing Ru(OH)3 nanoparticles is through the hydrolysis of ruthenium(III) salts, such as ruthenium(III) chloride (RuCl3), in an aqueous solution. The pH of the solution plays a crucial role in the formation and precipitation of Ru(OH)3.

Experimental Protocol: One-Pot Synthesis of Magnetic Silica-Supported Ru(OH)3 Nanoparticles

A one-pot synthesis method for ruthenium hydroxide nanoparticles supported on magnetic silica has been reported, which is particularly useful for catalytic applications due to the magnetic separability of the catalyst.[4]

Materials:

-

Ferrous sulfate heptahydrate (FeSO4·7H2O)

-

Ferric sulfate (Fe2(SO4)3)

-

Ammonium hydroxide (25%)

-

Tetraethyl orthosilicate (TEOS)

-

Ruthenium(III) chloride (RuCl3)

-

Deionized water

-

Acetone

Procedure:

-

Preparation of Magnetic Core: Dissolve FeSO4·7H2O (2.78 g) and Fe2(SO4)3 (4.0 g) in 200 mL of deionized water in a 500 mL beaker.

-

Slowly add ammonium hydroxide (25%) to adjust the pH of the solution to 10.

-

Stir the reaction mixture continuously for 1 hour at 50 °C.

-

Cool the reaction mixture to room temperature.

-

Silica Coating: Add tetraethyl orthosilicate (TEOS, 10 mL) to the solution and continue vigorous stirring for 18 hours at ambient conditions.

-

Ruthenium Hydroxide Formation: Add RuCl3 (600 mg) to the solution and adjust the pH to ~10 using ammonium hydroxide (25%).

-

Continue stirring for another 24 hours.

-

Isolation and Washing: Separate the magnetic silica-supported Ru(OH)3 nanoparticles using an external magnet.

-

Wash the nanoparticles with deionized water, followed by acetone.

-

Drying: Dry the product under vacuum at 50 °C for 8 hours.

Characterization of the resulting nanoparticles can be performed using the following techniques:

-

Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.

-

X-ray Diffraction (XRD): To assess the crystalline nature of the material.

-

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): To determine the weight percentage of ruthenium and silicon.[4]

Biological Applications and Drug Development

While ruthenium-based complexes have shown significant promise as anticancer agents, the specific biological activities of Ru(OH)3 nanoparticles are not well-established.[5][6][7] The primary focus in the literature has been on Ru(0), Ru(II), and Ru(III) coordination complexes. However, the nanoparticle form of Ru(OH)3 presents an intriguing platform for potential drug delivery applications, leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting.

Cellular Uptake Mechanisms

The interaction of nanoparticles with cells is a critical first step in any biological application. While specific studies on Ru(OH)3 nanoparticles are lacking, general mechanisms of nanoparticle uptake by cells are well-understood and provide a framework for future investigations. These mechanisms are crucial for designing effective drug delivery systems.[8][9][10]

References

- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]

- 10. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ruthenium (III) Hydroxide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ruthenium (III) Hydroxide, Ru(OH)₃, with a specific focus on X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of ruthenium-based compounds.

Introduction to Spectroscopic Characterization of Ru(OH)₃

Ruthenium (III) hydroxide is a crucial precursor and intermediate in the synthesis of various ruthenium-based catalysts and functional materials. A thorough understanding of its chemical and structural properties is paramount for controlling the final product's performance. X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy are powerful, non-destructive techniques that provide detailed insights into the elemental composition, oxidation states, and vibrational properties of Ru(OH)₃.

XPS provides quantitative information about the elemental composition and chemical states of the constituent elements by analyzing the kinetic energy of photoelectrons emitted from the material upon X-ray irradiation. It is particularly useful for distinguishing between different oxidation states of ruthenium and for identifying the presence of hydroxide (OH⁻) groups.

Raman Spectroscopy probes the vibrational modes of molecules and crystal lattices. It offers a molecular fingerprint of the material, enabling the identification of specific chemical bonds and the characterization of its structural properties. For Ru(OH)₃, Raman spectroscopy is instrumental in identifying the Ru-O and O-H vibrational modes.

X-ray Photoelectron Spectroscopy (XPS) of Ru(OH)₃

XPS is a surface-sensitive technique that provides critical information about the chemical state of ruthenium and oxygen in Ru(OH)₃. Due to the overlap of the Ru 3d and C 1s core level spectra, the Ru 3p region is often analyzed to avoid ambiguity.[1]

A generalized experimental protocol for the XPS analysis of Ru(OH)₃ powder samples is outlined below. Actual parameters may vary depending on the specific instrumentation.

Sample Preparation:

-

The Ru(OH)₃ powder is pressed into a pellet or mounted on a sample holder using conductive carbon tape.

-

The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.

-

To minimize surface contamination, an in-situ cleaning step using a low-energy Ar⁺ ion beam may be performed, although this can potentially alter the chemical state of the sample.

Data Acquisition:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Analysis Chamber Pressure: Maintained below 10⁻⁸ Torr to prevent sample contamination.

-

Pass Energy: A high pass energy (e.g., 160 eV) is used for survey scans to identify all present elements, while a lower pass energy (e.g., 20-40 eV) is employed for high-resolution scans of specific core levels (Ru 3p, O 1s, C 1s) to achieve better energy resolution.

-

Charge Referencing: The binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV to correct for any surface charging effects.[2][3]

The binding energies of the Ru 3p and O 1s core levels are indicative of the chemical environment of ruthenium and oxygen, respectively. The following table summarizes typical binding energy values for Ru(OH)₃ and related species.

| Core Level | Species | Binding Energy (eV) | Reference(s) |

| Ru 3p₃/₂ | Ru(OH)₃ | 464.1 | [1] |

| RuO₂ | 462.6 - 462.7 | [1] | |

| Metallic Ru | 462.4 | [1] | |

| O 1s | OH⁻ in hydrous RuO₂ | 531.47 - 531.9 | [4] |

| O²⁻ in RuO₂ | 529.47 | [4] | |

| Adsorbed H₂O | ~532.4 - 533.5 | [4] |

Interpretation of XPS Spectra:

-

The Ru 3p spectrum for Ru(OH)₃ is expected to show a peak for the Ru 3p₃/₂ level around 464.1 eV, indicating a +3 oxidation state.[1] This is at a higher binding energy compared to RuO₂ and metallic ruthenium, which is consistent with the higher oxidation state.

-

The O 1s spectrum is crucial for confirming the hydroxide form. It can typically be deconvoluted into multiple peaks. A significant component around 531.5 eV is attributed to the hydroxide (OH⁻) groups, while a peak around 529.5 eV would indicate the presence of metal-oxide (Ru-O) bonds.[4] The presence of a peak at higher binding energies (around 533 eV) can suggest the presence of adsorbed water molecules.[4]

Raman Spectroscopy of Ru(OH)₃

Raman spectroscopy provides complementary structural information to XPS by probing the vibrational modes of the Ru-O and O-H bonds within the Ru(OH)₃ structure.

The following is a general procedure for acquiring Raman spectra of Ru(OH)₃.

Sample Preparation:

-

A small amount of the Ru(OH)₃ powder is placed on a microscope slide or in a capillary tube.

-

The sample is positioned under the microscope objective of the Raman spectrometer.

Data Acquisition:

-

Excitation Laser: A visible laser, such as a 532 nm or 633 nm laser, is commonly used. The laser power should be kept low to avoid sample degradation or laser-induced heating, which could alter the material's structure.

-

Spectrometer: A confocal Raman microscope is typically used to achieve high spatial resolution and reject fluorescence background.

-

Grating: A high-resolution grating (e.g., 1800 grooves/mm) is used to obtain detailed spectral information.

-

Acquisition Time and Accumulations: Multiple accumulations with appropriate acquisition times are averaged to improve the signal-to-noise ratio.

The Raman spectrum of Ru(OH)₃ is expected to be different from that of crystalline RuO₂. While specific data for pure, amorphous Ru(OH)₃ is not as well-documented as for RuO₂, the spectrum is anticipated to be characterized by broader bands due to its amorphous or poorly crystalline nature. The table below lists the characteristic Raman bands for related ruthenium oxide species for comparison.

| Species | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| RuO₂ | 528 | Eg | [5] |

| 646 | A₁g | [5] | |

| 716 | B₂g | [5] | |

| Hydrous RuO₂ | 522, 665, 742 | Ru-O vibrational modes | [6] |

Interpretation of Raman Spectra:

-

The Raman spectrum of Ru(OH)₃ is expected to be dominated by broad features corresponding to Ru-O stretching and bending modes . The exact positions of these bands can be influenced by the degree of hydration and structural disorder.

-

The presence of O-H vibrational modes would be a key indicator of the hydroxide. However, these modes are often weak in Raman scattering and may be difficult to observe.

-

The absence of the sharp, well-defined peaks characteristic of crystalline RuO₂ (at approximately 528, 646, and 716 cm⁻¹) would support the amorphous or hydrated nature of the Ru(OH)₃ sample.[5]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized Ru(OH)₃ sample.

Caption: Experimental workflow for the spectroscopic characterization of Ru(OH)₃.

This diagram illustrates the logical connection between the acquired spectroscopic data and the inferred properties of Ru(OH)₃.

Caption: Logical relationship between spectroscopic data and Ru(OH)₃ properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Magnetic Properties of Ruthenium (III) Hydroxide

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Magnetic Properties of Ruthenium (III) Hydroxide

This technical guide addresses the magnetic properties of ruthenium (III) hydroxide, Ru(OH)₃. A thorough review of the current scientific literature reveals a notable absence of specific experimental data on the intrinsic magnetic properties of pure ruthenium (III) hydroxide. The existing research predominantly focuses on the catalytic applications of Ru(OH)₃, often in composite materials where it is supported by magnetic nanoparticles such as magnetite (Fe₃O₄) or silica (SiO₂).[1][2] In these cases, the magnetic behavior of the composite is dominated by the support material to facilitate magnetic separation, rather than the intrinsic magnetism of Ru(OH)₃ itself.

This guide, therefore, provides a comprehensive overview of the expected magnetic behavior of a Ru(III) center, summarizes the magnetic properties of analogous Ru(III) compounds, details the experimental protocols that would be employed to characterize Ru(OH)₃, and outlines a standard synthesis procedure.

Theoretical Magnetic Properties of a Ruthenium (III) Ion

Ruthenium, a member of the 4d transition metal series, typically possesses a +3 oxidation state in the compound ruthenium (III) hydroxide. The electronic configuration of the Ru(III) ion is [Kr] 4d⁵. In an octahedral coordination environment, as would be expected in a hydroxide, the d-orbitals split into t₂g and eg sets. For a 4d metal like ruthenium, the crystal field splitting is generally large, leading to a low-spin electronic configuration.

Therefore, the five d-electrons of Ru(III) would populate the lower energy t₂g orbitals, resulting in a (t₂g)⁵ configuration with one unpaired electron. This single unpaired electron is expected to impart paramagnetic properties to ruthenium (III) hydroxide. The theoretical spin-only magnetic moment (μ_s) can be calculated using the formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=1, the expected spin-only magnetic moment is approximately 1.73 Bohr magnetons (B.M.). However, for 4d and 5d transition metals, significant spin-orbit coupling can lead to deviations from this value.

Magnetic Properties of Related Ruthenium (III) Compounds

While specific data for Ru(OH)₃ is unavailable, examining other Ru(III) compounds provides insight into the potential magnetic behavior. Mononuclear Ru(III) complexes are generally paramagnetic with magnetic moments that reflect the presence of one unpaired electron. For instance, certain mononuclear Ru(III) complexes exhibit χMT values (where χM is the molar magnetic susceptibility and T is the temperature) at room temperature that are consistent with a low-spin d⁵ configuration (S=1/2).[3]

In some cases, intermolecular interactions in the solid state can lead to weak ferromagnetic or antiferromagnetic coupling at low temperatures.[3] For example, some Ru(III) complexes have shown behaviors characteristic of magnetically isolated mononuclear species, while others display ferromagnetic coupling at low temperatures.[3]

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of a material like ruthenium (III) hydroxide would involve a series of well-established experimental techniques.

A pure sample of ruthenium (III) hydroxide is a prerequisite for accurate magnetic characterization. A common method for its synthesis is through precipitation from an aqueous solution of a ruthenium (III) salt, such as ruthenium (III) chloride (RuCl₃).

Protocol for Precipitation Synthesis:

-

Precursor Solution: Prepare an aqueous solution of ruthenium (III) chloride (RuCl₃·xH₂O).

-

Precipitation: Slowly add a base, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the RuCl₃ solution while stirring. The ruthenium (III) hydroxide will precipitate out of the solution as a dark-colored solid. The pH of the solution should be carefully controlled to ensure complete precipitation.

-

Washing: The precipitate is then collected by filtration and washed repeatedly with deionized water to remove any unreacted reagents and byproducts.

-

Drying: The washed precipitate is dried under vacuum at a low temperature to obtain the final ruthenium (III) hydroxide product.

The magnetic susceptibility of the synthesized Ru(OH)₃ would be measured as a function of temperature and applied magnetic field.

a) SQUID (Superconducting Quantum Interference Device) Magnetometry:

This is a highly sensitive method for determining the magnetic properties of materials.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of the dried Ru(OH)₃ powder is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures (typically from ~2 K to 300 K) under a constant applied magnetic field. Zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to probe for any magnetic ordering or spin-glass behavior.

-

Data Analysis: The measured magnetic moment is used to calculate the magnetic susceptibility (χ). The data is often presented as a plot of χT versus T to analyze the magnetic behavior and determine the effective magnetic moment.

b) Gouy Method:

A less sensitive but historically significant method for measuring magnetic susceptibility.

Experimental Protocol:

-

Sample Preparation: The powdered Ru(OH)₃ sample is packed uniformly into a long, cylindrical tube (Gouy tube).

-

Measurement: The tube is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field. The apparent change in the mass of the sample is measured when the magnetic field is turned on and off.

-

Calculation: The change in mass is directly proportional to the magnetic susceptibility of the sample.

Data Presentation

As no specific quantitative data for the magnetic properties of ruthenium (III) hydroxide has been reported in the literature, a data table cannot be provided at this time. Should experimental data become available, it would be summarized in a table with the following structure:

| Magnetic Property | Value | Units | Experimental Conditions |

| Magnetic Susceptibility (χ) | cm³/mol | Temperature (K), Field (Oe) | |

| Effective Magnetic Moment (μ_eff) | B.M. | Temperature Range (K) | |

| Weiss Constant (θ) | K | ||

| Magnetic Ordering Temperature (T_N/T_C) | K |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and magnetic characterization of an inorganic compound like ruthenium (III) hydroxide.

Conclusion

References

- 1. Ruthenium hydroxide on magnetite as a magnetically separable heterogeneous catalyst for liquid-phase oxidation and reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ferromagnetic Coupling and Single-Ion Magnet Phenomenon in Mononuclear Ruthenium(III) Complexes Based on Guanine Nucleobase [mdpi.com]

Investigating the Oxidation States of Ruthenium in Ru(OH)₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complexities of determining the oxidation states of ruthenium in ruthenium(III) hydroxide, a compound of significant interest in catalysis and materials science. This document provides a comprehensive overview of the experimental techniques, data interpretation, and synthetic methodologies crucial for accurately characterizing this versatile material.

Introduction to Ruthenium Oxidation States in Ru(OH)₃

Ruthenium is a transition metal renowned for its ability to exist in a wide range of oxidation states, from -2 to +8.[1][2] The compound nominally described as ruthenium(III) hydroxide, Ru(OH)₃, implies a formal oxidation state of +3 for the ruthenium center. However, experimental investigations often reveal a more complex reality, with the potential for mixed oxidation states to be present, particularly on the material's surface. These variations in oxidation state are critical as they directly influence the material's catalytic activity, electrochemical properties, and stability.

The synthesis of Ru(OH)₃ typically involves the hydrolysis of a ruthenium(III) precursor, most commonly ruthenium(III) chloride (RuCl₃), in an alkaline solution.[3] The resulting material is often amorphous or poorly crystalline, presenting challenges for traditional structural characterization methods.[4] Consequently, surface-sensitive spectroscopic techniques are indispensable for elucidating the electronic structure of ruthenium in this hydroxide form.

Quantitative Analysis of Ruthenium Oxidation States

The primary technique for determining the oxidation states of ruthenium in Ru(OH)₃ is X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. The binding energy of the core-level electrons, particularly the Ru 3d electrons, is highly sensitive to the oxidation state of the ruthenium atom.

The table below summarizes the typical binding energies observed for the Ru 3d₅/₂ peak in XPS analysis, which are indicative of different ruthenium oxidation states and chemical environments. It is important to note that these values can be influenced by factors such as sample preparation, instrument calibration, and the specific chemical environment of the ruthenium atoms.

| Ruthenium Species | Oxidation State | Typical Ru 3d₅/₂ Binding Energy (eV) | Reference(s) |

| Metallic Ruthenium (Ru) | 0 | 280.2 | [5][6] |

| Ruthenium Hydroxide (Ru-OH) | +3 | ~280.7 - 280.9 | [7][8] |

| Ruthenium Dioxide (RuO₂) | +4 | ~280.7 - 282.6 | [5][7][9] |

| Ruthenium(VI) Species | +6 | ~282.6 - 282.8 | [10][11] |

Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV.

Experimental Protocols

Synthesis of Ruthenium(III) Hydroxide

A standard laboratory-scale synthesis of Ru(OH)₃ is achieved through the precipitation of an aqueous solution of ruthenium(III) chloride.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Stir plate and stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare an aqueous solution of RuCl₃·xH₂O (e.g., 0.1 M).

-

While vigorously stirring the RuCl₃ solution, slowly add a solution of NaOH (e.g., 1 M) dropwise.

-

Monitor the pH of the solution continuously. Continue adding the NaOH solution until the pH reaches a value between 9 and 12, which will result in the formation of a black or dark brown precipitate of ruthenium hydroxide.[1]

-

Allow the mixture to stir for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any residual ions. Repeat the washing step several times.

-

Dry the resulting Ru(OH)₃ powder in an oven at a low temperature (e.g., 60-80 °C) or under vacuum to avoid excessive oxidation.

X-ray Photoelectron Spectroscopy (XPS) Analysis

The following protocol outlines the key steps for acquiring and analyzing XPS data for Ru(OH)₃.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Data acquisition and analysis software.

Sample Preparation:

-

Press the dried Ru(OH)₃ powder into a pellet or mount it on a sample holder using conductive carbon tape.

-

Introduce the sample into the UHV chamber of the XPS instrument.

-

Allow the sample to outgas until a suitable vacuum level is reached to minimize surface contamination.

Data Acquisition:

-

Perform a survey scan to identify all the elements present on the surface of the sample.

-

Acquire high-resolution spectra for the Ru 3d, O 1s, and C 1s regions. The Ru 3d region is critical for determining the oxidation states. Due to the overlap of the Ru 3d₃/₂ and C 1s peaks, careful analysis of the Ru 3d₅/₂ peak is essential.[5][12] Alternatively, the Ru 3p region can be analyzed to avoid this overlap.[13]

-

Use a low-energy electron flood gun to compensate for any charging effects on the insulating hydroxide sample.

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Deconvolute the high-resolution Ru 3d₅/₂ spectrum using appropriate peak fitting software. Use Gaussian-Lorentzian peak shapes to fit the different ruthenium species.

-

Assign the fitted peaks to specific oxidation states based on their binding energies, as detailed in the quantitative data table above.

-

Calculate the relative atomic percentage of each oxidation state from the areas of the corresponding fitted peaks.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the investigation of ruthenium oxidation states in Ru(OH)₃.

Complementary Characterization Techniques

While XPS is a powerful tool, a multi-technique approach can provide a more comprehensive understanding of the ruthenium oxidation states.

-

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a bulk-sensitive technique that provides information on the average oxidation state and local coordination environment of the ruthenium atoms.[4][14] The position of the absorption edge in a XANES spectrum is indicative of the oxidation state.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to probe the redox behavior of Ru(OH)₃. The potentials at which oxidation and reduction peaks appear can be correlated with transitions between different ruthenium oxidation states.[15][16]

Conclusion

The accurate determination of ruthenium oxidation states in Ru(OH)₃ is a critical aspect of its characterization for various applications. This technical guide has provided a detailed overview of the primary analytical methods, with a focus on XPS, along with standardized experimental protocols. By employing a combination of synthesis, advanced spectroscopic techniques, and careful data analysis, researchers can gain a deeper understanding of the electronic structure of this important ruthenium compound and its implications for catalysis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. journals.co.za [journals.co.za]

- 3. inorganic chemistry - Reaction of RuCl3 and alkaline solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Moderate oxidation levels of Ru nanoparticles enhance molecular oxygen activation for cross-dehydrogenative-coupling reactions via single electron tra ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05726A [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. diamond.ac.uk [diamond.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Supported Ruthenium (III) Hydroxide Catalysts

Introduction

Supported ruthenium catalysts are a versatile class of materials employed in a wide array of chemical transformations, including hydrogenation, oxidation, and ammonia synthesis.[1][2] The catalytic activity and selectivity of these materials are profoundly influenced by the nature of the support, the oxidation state of ruthenium, and the metal-support interactions.[3][4] Ruthenium (III) hydroxide (Ru(OH)3) species, in particular, have garnered attention as active catalytic phases or precursors to highly dispersed metallic ruthenium nanoparticles.[5][6]

These application notes provide a detailed protocol for the synthesis of supported Ru(OH)3 catalysts via a wet impregnation method followed by alkaline precipitation. This method is adaptable to various inorganic supports and allows for good control over the ruthenium loading.

Experimental Protocols

I. Synthesis of Supported Ru(OH)3 via Impregnation and Precipitation

This protocol details the preparation of a supported Ru(OH)3 catalyst using a common wet impregnation technique followed by precipitation of the hydroxide on the support surface.

Materials:

-

Ruthenium (III) chloride hydrate (RuCl3·xH2O)

-

Support material (e.g., γ-Al2O3, SiO2, TiO2, activated carbon)[7]

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) solution (0.5 M)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Drying oven

-

Tube furnace (for optional calcination/reduction)

-

pH meter

Procedure:

-

Support Pre-treatment (Optional): The support material can be dried in an oven at 110-120°C for 12-24 hours prior to use to remove adsorbed water.

-

Preparation of the Impregnation Solution:

-

Calculate the required amount of RuCl3·xH2O to achieve the desired metal loading on the support (e.g., 1-5 wt%).

-

Dissolve the calculated amount of RuCl3·xH2O in a minimal amount of deionized water or a water/ethanol mixture with vigorous stirring to ensure complete dissolution.

-

-

Impregnation:

-

Add the support material to the impregnation solution.

-

Stir the suspension at room temperature for 4-6 hours to ensure uniform wetting of the support.[7]

-

-

Solvent Evaporation:

-

Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) until a free-flowing powder is obtained.[7]

-

-

Precipitation of Ru(OH)3:

-

Resuspend the impregnated support in deionized water.

-

While stirring vigorously, slowly add the NaOH or NH4OH solution dropwise until the pH of the suspension reaches a value between 12.5 and 13.[6]

-

Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure complete precipitation of Ru(OH)3.

-

-

Washing and Filtration:

-

Filter the solid catalyst using a Buchner funnel.

-

Wash the catalyst repeatedly with deionized water until the filtrate is neutral (pH ≈ 7) and free of chloride ions (tested with AgNO3 solution).

-

-

Drying:

-

Dry the resulting catalyst in an oven at 80-100°C overnight.

-

Post-synthesis Treatment (Optional):

-

Calcination: The dried catalyst can be calcined in air or an inert atmosphere at a specific temperature to convert the Ru(OH)3 to RuO2.

-

Reduction: To obtain supported Ru metal nanoparticles, the catalyst can be reduced under a hydrogen flow at elevated temperatures.[8]

Data Presentation

The following tables summarize key parameters for the synthesis of supported ruthenium catalysts based on various literature reports.

Table 1: Ruthenium Precursors and Supports

| Ruthenium Precursor | Support Material | Reference |

| RuCl3·xH2O | LaCO3OH | [5] |

| RuCl3·xH2O | γ-Al2O3, SiO2, Activated Carbon | [9][10] |

| RuNO(NO3)3 | α-Al2O3, rutile-TiO2, monoclinic-ZrO2 | [7] |

| Ru3(CO)12 | Graphite, MgO, Al2O3, Zeolites | [1][11] |

| [Ru(2-methylallyl)2(cod)] | Activated Carbon | [12] |

Table 2: Synthesis Parameters and Conditions

| Synthesis Method | Key Parameters | Conditions | Reference |

| Impregnation | Stirring Time | 4 hours | [7] |

| Evaporation Temperature | 60°C | [7] | |

| Alkaline Co-precipitation | pH | ~11 | [13] |

| Temperature | 80°C for 1 hour | [13] | |

| Hydrothermal Reduction | Temperature | 240°C | [5] |

| Polyol Method | Temperature | 140-180°C | [10] |

| Hydrogen Reduction | Temperature | 300°C | [8] |

Mandatory Visualization

Caption: Synthesis workflow for supported Ru(OH)3 catalysts.

References

- 1. Haber process - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]